molecular formula C15H11ClF2N4S B300122 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B300122
M. Wt: 352.8 g/mol
InChI Key: VBBQIMGYMNWJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine, also known as CDFTA, is a synthetic compound that has been of interest to researchers due to its potential use in medicinal chemistry. This compound has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine works by inhibiting the growth of fungi, bacteria, and cancer cells. 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of several enzymes that are essential for the growth and survival of these cells.
Biochemical and Physiological Effects:
3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. In addition, 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have anti-inflammatory activity. 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have a wide range of biological activities, which makes it useful for studying the mechanisms of action of different drugs. However, 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. In addition, 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine is not yet widely available, which may make it difficult for researchers to obtain.

Future Directions

There are several future directions for research on 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine. One area of research could be to explore the potential use of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine as an antifungal, antibacterial, or anticancer drug. Another area of research could be to study the mechanisms of action of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine in more detail, in order to gain a better understanding of how it works. Finally, researchers could explore the potential use of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine in combination with other drugs, in order to enhance its effectiveness.

Synthesis Methods

The synthesis of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine involves a series of reactions. The starting material for the synthesis is 2-chloro-4,5-difluorobenzyl chloride, which is reacted with sodium sulfide to form 2-chloro-4,5-difluorobenzyl thiol. The thiol is then reacted with phenylhydrazine to form 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine (3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine).

Scientific Research Applications

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has been the subject of many scientific studies due to its potential use in medicinal chemistry. It has been shown to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine has been shown to have anticancer activity against several cancer cell lines, including breast cancer and lung cancer.

properties

Product Name

3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine

Molecular Formula

C15H11ClF2N4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11ClF2N4S/c16-11-7-13(18)12(17)6-10(11)8-23-15-21-20-14(22(15)19)9-4-2-1-3-5-9/h1-7H,8,19H2

InChI Key

VBBQIMGYMNWJGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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